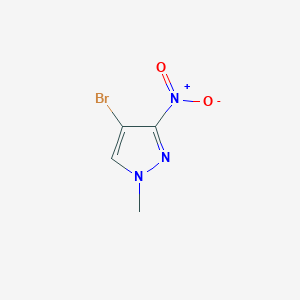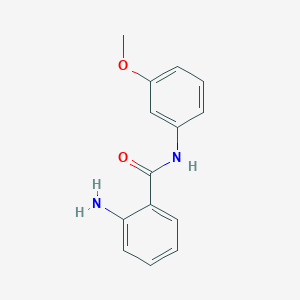
4-ブロモ-1-メチル-3-ニトロ-1H-ピラゾール
説明
4-Bromo-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
科学的研究の応用
4-Bromo-1-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a precursor in the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
作用機序
Target of Action
It’s worth noting that similar compounds, such as imidazole derivatives, have been reported to interact with a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Similar compounds like 4-bromopyrazole have been reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
It’s worth noting that similar compounds have been reported to affect a variety of biochemical pathways, including those involved in oxidative stress and calcium regulation .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been reported to have a variety of biological activities, including antioxidant activity .
Action Environment
It’s worth noting that similar compounds have been reported to be stable under a variety of conditions .
生化学分析
Biochemical Properties
4-bromo-1-methyl-3-nitro-1H-pyrazole plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit oxidative phosphorylation and ATP exchange reactions . Additionally, it affects calcium uptake, both energy-dependent and independent . These interactions highlight the compound’s potential in modulating biochemical pathways and its utility in research focused on enzyme inhibition and metabolic regulation.
Cellular Effects
The effects of 4-bromo-1-methyl-3-nitro-1H-pyrazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit oxidative phosphorylation suggests that it can alter cellular energy metabolism . Furthermore, its impact on calcium uptake indicates potential effects on calcium signaling pathways, which are crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
At the molecular level, 4-bromo-1-methyl-3-nitro-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes involved in oxidative phosphorylation, thereby affecting ATP production . This inhibition likely occurs through direct binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity. Additionally, the compound’s impact on calcium uptake suggests it may interact with calcium channels or transporters, modulating their function and altering intracellular calcium levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-1-methyl-3-nitro-1H-pyrazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure may lead to gradual degradation, potentially altering its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-bromo-1-methyl-3-nitro-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, toxic or adverse effects may become apparent, including disruptions in cellular metabolism and enzyme function. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
4-bromo-1-methyl-3-nitro-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative phosphorylation and calcium uptake . These interactions can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell. Understanding these pathways is crucial for elucidating the compound’s broader impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 4-bromo-1-methyl-3-nitro-1H-pyrazole is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. These distribution patterns are essential for understanding the compound’s overall bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of 4-bromo-1-methyl-3-nitro-1H-pyrazole plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with calcium channels suggests potential localization to regions involved in calcium signaling, such as the endoplasmic reticulum or mitochondria. Understanding these localization patterns is vital for elucidating the compound’s precise mechanisms of action and potential therapeutic targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-3-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-nitro-1H-pyrazole with methyl iodide in the presence of a base such as sodium hydride in dry dimethylformamide (DMF) at low temperatures . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 4-bromo-1-methyl-3-nitro-1H-pyrazole often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Bromo-1-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 4-amino-1-methyl-3-nitro-1H-pyrazole.
Cyclization: Formation of fused heterocyclic compounds.
類似化合物との比較
Similar Compounds
4-Bromo-3-nitro-1H-pyrazole: Similar structure but lacks the methyl group.
3-Methyl-4-nitro-1H-pyrazole: Similar structure but lacks the bromine atom.
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Similar structure with a cyano group instead of a nitro group.
Uniqueness
4-Bromo-1-methyl-3-nitro-1H-pyrazole is unique due to the combination of bromine, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthesis and research, making it a valuable compound in various fields .
特性
IUPAC Name |
4-bromo-1-methyl-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJOMJLANYBBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365453 | |
| Record name | 4-bromo-1-methyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-12-5 | |
| Record name | 4-Bromo-1-methyl-3-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89607-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-1-methyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methyl-3-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
![N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide](/img/structure/B1271162.png)







